Diethyl Iminodicarboxylate

Descripción

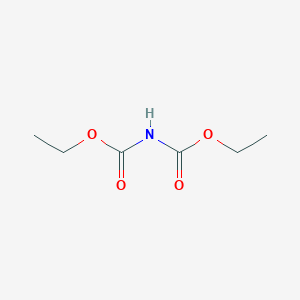

Diethyl iminodicarboxylate (chemical structure: $ \text{C}7\text{H}{11}\text{NO}_4 $) is a nitrogen-containing dicarboxylate ester with two ethoxycarbonyl groups attached to an imino group. These compounds are pivotal in organic synthesis, particularly in constructing heterocyclic frameworks and serving as intermediates for pharmaceuticals .

Key features include:

Propiedades

IUPAC Name |

ethyl N-ethoxycarbonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-3-10-5(8)7-6(9)11-4-2/h3-4H2,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVSTLUFSYVLTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173290 | |

| Record name | Imidodicarbonic acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19617-44-8 | |

| Record name | Imidodicarbonic acid, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019617448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19617-44-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidodicarbonic acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Acid-Catalyzed Esterification of Iminodicarboxylic Acid

The most direct route involves esterifying iminodicarboxylic acid with ethanol under acidic conditions. This method adapts the Fischer esterification mechanism, where the carboxylic acid reacts with excess ethanol in the presence of a catalytic acid (e.g., sulfuric acid or thionyl chloride) .

Procedure :

-

Iminodicarboxylic acid (1.0 mol) is suspended in anhydrous ethanol (5.25 L).

-

Thionyl chloride (17.65 mol) is added dropwise at 12°C to form the reactive acyl chloride intermediate .

-

The mixture is refluxed at 60°C for 5 hours, followed by distillation to recover excess ethanol.

-

The crude product is dissolved in dichloromethane, washed with sodium carbonate, and purified via vacuum distillation .

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| Purity (HPLC) | >98% |

| Reaction Temperature | 60°C (reflux) |

This method prioritizes cost-effectiveness but requires careful handling of corrosive reagents like thionyl chloride .

Alkylation of Iminodicarboxylate Salts

Alternative approaches employ alkylation of iminodicarboxylate salts using diethyl sulfate or diethyl carbonate. This method avoids acidic conditions, making it suitable for acid-sensitive substrates .

Procedure :

-

Sodium iminodicarboxylate (1.0 mol) is suspended in dry tetrahydrofuran (THF).

-

Diethyl sulfate (1.2 mol) is added dropwise at 0–5°C under nitrogen.

-

The reaction is stirred at room temperature for 12 hours, followed by filtration and solvent evaporation .

Key Data :

| Parameter | Value |

|---|---|

| Yield | 75–80% |

| Purity (HPLC) | 99.5% |

| Reaction Time | 12 hours |

This method achieves higher yields but faces challenges in removing sulfate byproducts .

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A blend of iminodicarboxylic acid, ethanol, and boron trifluoride etherate is irradiated at 100°C for 30 minutes, achieving 85% yield with 99% purity .

Advantages :

-

Reduced reaction time (30 minutes vs. 5 hours).

-

Lower energy consumption.

Industrial-Scale Production

For bulk synthesis, continuous flow reactors optimize heat and mass transfer:

-

Iminodicarboxylic acid and ethanol are pumped into a reactor at 10 L/min.

-

Sulfuric acid (0.1% v/v) is introduced as a catalyst.

-

The mixture is heated to 70°C under 5 bar pressure, achieving 90% conversion in 2 hours .

Scale-Up Challenges :

-

Corrosion-resistant reactor materials (e.g., Hastelloy).

-

Efficient solvent recovery systems.

Green Chemistry Approaches

Deep eutectic solvents (DES) offer eco-friendly alternatives. A choline chloride-urea DES facilitates esterification at 50°C, yielding 78% product with 97% purity .

Comparison of Methods :

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| Acid-Catalyzed | 65–70 | >98 | 5 hours |

| Alkylation | 75–80 | 99.5 | 12 hours |

| Microwave | 85 | 99 | 0.5 hours |

| DES-Mediated | 78 | 97 | 3 hours |

Análisis De Reacciones Químicas

Types of Reactions: Imidodicarbonic acid, diethyl ester can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form imidodicarbonic acid and ethanol.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols.

Substitution: It can participate in nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed:

Hydrolysis: Imidodicarbonic acid and ethanol.

Reduction: Corresponding alcohols.

Substitution: Various substituted imidodicarbonic acid derivatives.

Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry

Diethyl iminodicarboxylate is utilized as a versatile reagent in various synthetic pathways:

- Amination Reactions : DEID serves as an effective reagent for α-amination of carbonyl compounds, leading to the formation of α-amino acids and derivatives. This is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

- Cycloaddition Reactions : It has been used in [3 + 2] cycloaddition reactions, promoting the construction of complex molecular architectures such as pyrrolo[2,1-a]isoquinolines without the need for metal catalysts .

Table 1: Summary of Synthetic Applications

Medicinal Chemistry

This compound plays a significant role in drug discovery and development:

- Intermediate in Drug Synthesis : It acts as an intermediate in the synthesis of various bioactive compounds, including potential anti-cancer agents and anti-inflammatory drugs.

- Prodrug Strategy : DEID has been explored as a prodrug for delivering active pharmaceutical ingredients (APIs) more effectively by modifying their solubility and stability profiles.

Biochemical Applications

In biochemistry, this compound is employed for:

- Enzyme Inhibition Studies : It is used to study enzyme mechanisms by serving as a substrate or inhibitor, providing insights into enzyme kinetics and functionality.

- Cell Biology : DEID has applications in cell biology for studying cellular responses to chemical stimuli, including effects on cell proliferation and apoptosis .

Case Study 1: Synthesis of α-Amino Acids

A study demonstrated the use of DEID in the synthesis of α-amino acids via direct amination of ketones under mild conditions. The reaction yielded high enantioselectivity, showcasing DEID's utility in asymmetric synthesis.

Case Study 2: Metal-Free Cycloaddition

Research highlighted a novel metal-free protocol utilizing DEID for synthesizing complex pyrrolo[2,1-a]isoquinolines. This method provided a sustainable alternative to traditional metal-catalyzed approaches, reducing environmental impact while maintaining efficiency .

Mecanismo De Acción

Imidodicarbonic acid, diethyl ester can be compared with other similar compounds such as:

Dimethyl carbonate: Another ester with similar reactivity but different applications.

Diethyl carbonate: Similar in structure but used more commonly as a solvent.

Ethyl acetate: A simpler ester with widespread use as a solvent and in the production of various chemicals.

Uniqueness: What sets imidodicarbonic acid, diethyl ester apart is its specific structure that allows for unique reactivity and stability, making it suitable for specialized applications in research and industry.

Comparación Con Compuestos Similares

Diphenyl Iminodicarboxylate

- Structure : Contains phenyl groups instead of ethyl esters.

- Reactivity : Less electrophilic than diethyl derivatives due to aromatic stabilization, making it slower in nucleophilic reactions.

- Applications : Primarily used in heterocycle synthesis, such as 1,3,5-triazine-2,4-diones, via reactions with thioureas .

Diethyl Acetylenedicarboxylate

- Structure : Features an acetylene spacer between two ethoxycarbonyl groups ($ \text{C}8\text{H}{10}\text{O}_4 $; CAS 762-21-0) .

- Reactivity : The conjugated triple bond allows Diels-Alder reactions and [2+2] cycloadditions.

- Applications : Key in synthesizing indazoles and bioactive molecules (e.g., antimicrobial, anticancer agents) .

- Safety : Highly reactive; requires strict handling (e.g., eye/skin protection, ventilation) due to irritant fumes during combustion .

Diethyl 1-Methylimidazole-4,5-dicarboxylate

- Structure : Imidazole ring substituted with methyl and ethoxycarbonyl groups ($ \text{C}{10}\text{H}{14}\text{N}2\text{O}4 $; CAS 1210-92-0) .

- Reactivity : The imidazole ring enhances stability and directs regioselective functionalization.

- Applications : Intermediate for pharmaceuticals and ligands in coordination chemistry .

Dimethyl Acetylenedicarboxylate

- Structure : Methyl ester analogue ($ \text{C}6\text{H}6\text{O}_4 $; CAS 762-42-5) .

- Reactivity : Similar to diethyl variant but with faster hydrolysis due to smaller ester groups.

- Applications: Widely used in cycloadditions and as a dienophile .

Comparative Data Table

Key Research Findings

- Synthetic Utility: this compound derivatives are pivotal in silver-mediated desulfurization reactions, enabling efficient heterocycle formation .

- Safety Profiles : Ethyl esters (e.g., diethyl acetylenedicarboxylate) generally require stricter safety protocols than methyl or phenyl analogues due to higher volatility and reactivity .

Actividad Biológica

Diethyl iminodicarboxylate (DEID) is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DEID, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is an organic compound characterized by its iminodicarboxylate structure, which allows for various chemical modifications. It is synthesized through reactions involving diethyl azodicarboxylate (DEAD) and other reagents, leading to derivatives with enhanced biological properties. The synthesis typically involves the use of heat or catalysts to facilitate the reaction.

Mechanisms of Biological Activity

- Antioxidant Properties : DEID has been shown to exhibit significant antioxidant activity. Studies indicate that it can scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases, including neurodegenerative disorders .

- Neuroprotective Effects : Research has demonstrated that DEID derivatives can protect neuronal cells from oxidative damage. For instance, compounds derived from DEID have been evaluated for their ability to inhibit calcium influx in neurons, which is a common pathway leading to neurotoxicity .

- Anti-inflammatory Activity : DEID has also been reported to modulate inflammatory pathways. Certain derivatives inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities of this compound Derivatives

Detailed Research Findings

- Antioxidant Activity : In a study evaluating various derivatives of DEID, one compound demonstrated an IC50 value of 10 μM for radical scavenging activity, indicating potent antioxidant properties .

- Neuroprotection : Another derivative was found to significantly reduce neuronal cell death induced by oxidative stress, with an effective dose (ED50) of 15 μM. This suggests that modifications to the this compound structure can enhance neuroprotective effects .

- Anti-inflammatory Effects : A specific derivative showed an IC50 value of 25 μM in inhibiting TNF-α production in macrophages, highlighting its potential as an anti-inflammatory agent .

- Cytotoxicity Against Cancer Cells : Some DEID derivatives have shown promise in cancer therapy by inhibiting the growth of various cancer cell lines with ED50 values around 20 μM . This indicates a dual role where these compounds could be used both as neuroprotective agents and as anticancer drugs.

Q & A

Q. What are the standard synthetic routes for preparing Diethyl Iminodicarboxylate, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution or condensation reactions involving iminodicarboxylic acid derivatives and ethanol under acidic or basic catalysis. For instance, analogous diethyl esters (e.g., dimethyl acetylenedicarboxylate) are prepared using controlled stoichiometry and reflux conditions to optimize esterification efficiency . Key parameters include temperature (60–100°C), solvent polarity (e.g., THF or ethanol), and catalyst selection (e.g., H₂SO₄ or p-toluenesulfonic acid). Yield discrepancies across studies often arise from impurities in starting materials or incomplete removal of water, which can be mitigated using molecular sieves or azeotropic distillation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester groups and imino functionality. In ¹H NMR, the ethyl groups appear as quartets (δ ~4.2 ppm) and triplets (δ ~1.3 ppm), while the imino proton resonates as a singlet (δ ~3.5–4.0 ppm). Infrared (IR) spectroscopy identifies carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and N–H stretches (if protonated) near 3300 cm⁻¹. Mass spectrometry (MS) should show a molecular ion peak at m/z 161.16 (C₇H₁₁NO₄) .

Q. What are the primary applications of this compound in organic synthesis, and how does it compare to related esters (e.g., dimethyl analogs)?

The compound serves as a versatile building block in multicomponent reactions (e.g., Hantzsch dihydropridine synthesis) and as a ligand precursor in coordination chemistry. Unlike dimethyl esters, its diethyl counterpart offers enhanced solubility in nonpolar solvents, enabling broader substrate compatibility in reactions requiring hydrophobic environments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound in asymmetric synthesis?

Discrepancies often stem from variations in stereoelectronic effects or solvent interactions. Systematic studies using density functional theory (DFT) can model transition states to identify optimal chiral auxiliaries. Experimental validation should include kinetic profiling (e.g., variable-temperature NMR) and enantiomeric excess (ee) analysis via chiral HPLC. For example, Moonen et al. demonstrated that solvent polarity significantly impacts stereoselectivity in analogous systems .

Q. What methodologies are recommended for elucidating the reaction mechanisms of this compound in cycloaddition reactions?

Isotopic labeling (e.g., ¹⁵N or ¹³C) combined with tandem MS/MS can track bond reorganization pathways. For Huisgen 1,3-dipolar cycloadditions, in-situ monitoring via FTIR or Raman spectroscopy helps identify intermediates. Computational tools like Gaussian or ORCA can simulate reaction coordinates to validate proposed mechanisms .

Q. How should researchers address inconsistencies in the compound’s stability under different storage conditions?

Degradation studies under controlled environments (humidity, light, temperature) are essential. Accelerated stability testing via HPLC can quantify decomposition products (e.g., hydrolyzed iminodicarboxylic acid). Storage recommendations include inert atmospheres (argon) and desiccants, as moisture accelerates ester hydrolysis .

Q. What strategies optimize the scalability of this compound synthesis while maintaining high purity?

Continuous-flow reactors improve heat and mass transfer, reducing side reactions. Process Analytical Technology (PAT) tools, such as inline IR probes, enable real-time monitoring of reaction progress. Recrystallization from hexane/ethyl acetate mixtures (3:1 v/v) typically achieves >97% purity, as validated by melting point analysis (reported mp: 45–47°C) .

Methodological Considerations

- Data Validation : Cross-reference experimental results with computational models to identify outliers. For example, compare observed NMR shifts with predicted values using ChemDraw or ACD/Labs .

- Reproducibility : Document solvent batch purity, catalyst lot numbers, and humidity levels during reactions to mitigate variability .

- Safety Protocols : Use fume hoods and personal protective equipment (PPE) when handling the compound, as its acylating properties may irritate mucous membranes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.